REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)[C:6]#[N:7]>[Pd]>[NH2:11][C:10]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[NH:2][CH3:1]
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
CNC=1C=C(C#N)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
133 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without further purification
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |